molecular formula C17H16N2O4 B5647371 (E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5647371
M. Wt: 312.32 g/mol
InChI Key: NEDMMIQNNUPEOX-DHZHZOJOSA-N
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Description

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its ethoxyphenyl and nitrophenyl groups connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 3-nitroaniline.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 3-nitroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: 3-aminoaniline derivative.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be utilized in the development of organic semiconductors or as a building block for polymers with specific electronic properties.

    Biological Studies: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding assays.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

    Materials Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-3-(4-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position on the aromatic ring.

    (E)-3-(4-ethoxyphenyl)-N-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-16-9-6-13(7-10-16)8-11-17(20)18-14-4-3-5-15(12-14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMMIQNNUPEOX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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